molecular formula C15H17F5O2 B13817775 Octanoic acid, pentafluorobenzyl ester

Octanoic acid, pentafluorobenzyl ester

Cat. No.: B13817775
M. Wt: 324.29 g/mol
InChI Key: HGHDCSVNNUJOIL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pentafluorobenzyl n-octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of pentafluorobenzyl n-octanoate involves its ability to form derivatives with various functional groups, enhancing their detection and quantitation in analytical methods. The pentafluorobenzyl group provides excellent electron capture properties, making it suitable for negative chemical ion mass spectrometric detection . This allows for high sensitivity and specificity in the analysis of complex mixtures.

Comparison with Similar Compounds

Pentafluorobenzyl n-octanoate can be compared with other pentafluorobenzyl derivatives, such as:

Pentafluorobenzyl n-octanoate is unique due to its specific application in the derivatization of n-octanoate, providing enhanced analytical capabilities for the detection of specific functional groups in complex mixtures.

Properties

Molecular Formula

C15H17F5O2

Molecular Weight

324.29 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl octanoate

InChI

InChI=1S/C15H17F5O2/c1-2-3-4-5-6-7-10(21)22-8-9-11(16)13(18)15(20)14(19)12(9)17/h2-8H2,1H3

InChI Key

HGHDCSVNNUJOIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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